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Compound of Interest

Compound Name: B 220

Cat. No.: B054107 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals working with

B220 (CD45R) immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE)

tissue sections.

Troubleshooting Guide
This guide addresses common issues encountered during B220 IHC experiments, offering

potential causes and solutions in a question-and-answer format.

Issue 1: Weak or No B220 Staining
Question: I am not observing any B220 staining, or the signal is very weak. What are the

possible reasons and how can I troubleshoot this?

Answer: Weak or no staining can stem from several factors throughout the IHC protocol. Here

are the key areas to investigate:

Antigen Retrieval: Inadequate antigen retrieval is a frequent cause of poor staining. Formalin

fixation creates protein cross-links that can mask the B220 epitope.

Solution: Ensure you are performing heat-induced epitope retrieval (HIER). Optimization of

the HIER protocol is critical.[1][2] You can experiment with different retrieval solutions and

heating methods.
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Parameter Recommendation 1 Recommendation 2 Source(s)

HIER Solution Citrate Buffer (pH 6.0)
Tris-EDTA Buffer (pH

9.0)
[1][3][4]

Heating Method Microwave
Pressure Cooker or

Decloaking Chamber
[1][3]

Heating Time 10-20 minutes
5 minutes (in a

decloaker)
[1][3]

Primary Antibody: The primary antibody itself could be the issue.

Solution:

Confirm that the B220 antibody you are using is validated for IHC on paraffin-embedded

tissues.

Optimize the primary antibody concentration. A concentration that is too low will result in

a weak signal.[5][6]

Ensure proper storage of the antibody and avoid repeated freeze-thaw cycles.

Consider using a different B220 antibody clone, such as RA3-6B2, which is commonly

used for this application.[7]

Detection System: The detection system may not be sensitive enough.

Solution: If you are using a biotin-based detection system, consider using a polymer-

based detection system, which can offer higher sensitivity.
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Troubleshooting workflow for weak or no B220 staining.

Issue 2: High Background or Non-Specific Staining
Question: My B220 staining shows high background, making it difficult to interpret the results.

What can I do to reduce this?

Answer: High background staining can obscure specific signals and lead to false-positive

results. The following are common causes and their solutions:

Endogenous Enzyme Activity: Tissues, particularly spleen and other hematopoietic tissues,

can have endogenous peroxidase or alkaline phosphatase activity, which can react with

enzyme-based detection systems.

Solution: Perform a quenching step to block endogenous enzyme activity.

Endogenous
Enzyme

Quenching
Solution

Incubation Time Source(s)

Peroxidase

3% Hydrogen

Peroxide in Methanol

or Water

10-15 minutes [3][6][8]

Alkaline Phosphatase Levamisole
Add to substrate

solution
[8]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b054107?utm_src=pdf-body-img
https://www.niehs.nih.gov/sites/default/files/research/atniehs/labs/assets/docs/a_d/cd45rb220_508.pdf
https://www.youtube.com/watch?v=nnV5gx8bv4E
https://www.bio-rad-antibodies.com/blocking-of-endogenous-enzymes-and-biotin-to-reduce-ihc-background-staining.html
https://www.bio-rad-antibodies.com/blocking-of-endogenous-enzymes-and-biotin-to-reduce-ihc-background-staining.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endogenous Biotin: If using a biotin-based detection system (e.g., ABC or LSAB),

endogenous biotin in tissues like the spleen, liver, and kidney can lead to non-specific

staining.[9][10][11]

Solution: Use an avidin-biotin blocking kit before the primary antibody incubation. This

involves sequential incubation with avidin and then biotin to block endogenous biotin.[3]

[10][11]

Non-Specific Antibody Binding: The primary or secondary antibody may be binding non-

specifically to tissue components.

Solution:

Fc Receptor Blocking: B-cells and other immune cells express Fc receptors, which can

bind to the Fc region of antibodies. Incubate the sections with an Fc receptor blocking

agent before the primary antibody step.

Serum Blocking: Use a blocking serum from the same species as the secondary

antibody was raised in. For example, if you are using a goat anti-rat secondary antibody,

use normal goat serum for blocking.[12][13] Incubate for at least 30 minutes.

Primary Antibody Concentration: A primary antibody concentration that is too high can

lead to non-specific binding.[5][6] Try titrating the antibody to a higher dilution.

Washing Steps: Ensure thorough and gentle washing between antibody incubation

steps to remove unbound antibodies.
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Troubleshooting workflow for high background in B220 IHC.

Frequently Asked Questions (FAQs)
Q1: What is the recommended antigen retrieval method for B220 on paraffin sections?

A1: Heat-induced epitope retrieval (HIER) is the most commonly recommended method for

B220 IHC on FFPE tissues.[3][4] Both citrate buffer (pH 6.0) and Tris-EDTA buffer (pH 9.0)

have been used successfully.[1][3][4] The optimal buffer and heating conditions may need to be

determined empirically for your specific tissue and fixation protocol.

Q2: Do I need to perform both endogenous peroxidase and biotin blocking for B220 IHC on

mouse spleen?

A2: Yes, it is highly recommended to perform both blocking steps when working with mouse

spleen and a biotin-based detection system. Spleen is rich in both endogenous peroxidases
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and biotin, which can cause significant background staining if not properly blocked.[9][10]

Q3: What is the purpose of Fc receptor blocking and is it necessary for B220 staining?

A3: Fc receptor blocking is crucial because B220 is expressed on B-lymphocytes, which also

have Fc receptors on their surface. These receptors can bind non-specifically to the Fc portion

of your primary and/or secondary antibodies, leading to false-positive staining.[13] Therefore,

an Fc receptor blocking step is highly recommended for accurate B220 staining in lymphoid

tissues.

Q4: What are the key steps in a typical B220 IHC protocol for paraffin-embedded mouse

spleen?

A4: A general workflow for B220 IHC on paraffin-embedded mouse spleen is as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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